Gabaculine vs. Vigabatrin: 194-Fold Greater GABA-T Inhibitory Potency in Rat Brain
Gabaculine demonstrates a 194-fold greater inhibitory potency against rat brain GABA transaminase (GABA-T, EC 2.6.1.19) compared to vigabatrin, a clinically approved GABA-T inhibitor [1]. In the same experimental system using Rattus norvegicus brain tissue, gabaculine exhibits an IC₅₀ of 0.0018 mM (1.8 μM), whereas vigabatrin requires an IC₅₀ of 0.35 mM (350 μM) to achieve equivalent enzyme inhibition [1]. This quantitative difference has direct implications for the concentration required in enzyme assays, the magnitude of GABA elevation achievable, and the potential for off-target effects at higher inhibitor concentrations. Gabaculine achieves almost complete irreversible inhibition at 0.001 mM within a few hours under preincubation conditions [2].
| Evidence Dimension | GABA transaminase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.0018 mM (1.8 μM) |
| Comparator Or Baseline | Vigabatrin: IC₅₀ = 0.35 mM (350 μM) |
| Quantified Difference | 194-fold greater potency (0.35 / 0.0018 = 194.4) |
| Conditions | Rattus norvegicus brain GABA-T; enzyme inhibition assay |
Why This Matters
Investigators requiring maximal GABA-T inhibition at low compound concentrations, particularly in ex vivo enzyme assays or where minimizing compound load is critical, should select gabaculine over vigabatrin based on this 194-fold potency advantage.
- [1] BRENDA Enzyme Database. EC 2.6.1.19 Inhibitor Data: gabaculine IC₅₀ 0.0018 mM; vigabatrin IC₅₀ 0.35 mM (Rattus norvegicus). Literature summary extracted from Patel AB, et al. J Neurochem. 2006;97:385-396. View Source
- [2] BRENDA Enzyme Database. Ligand: gabaculine. Inhibitor in Enzyme-catalyzed Reactions. View Source
